Rec 15/2615 dihydrochloride is a selective α1B-adrenoceptor antagonist. [, , , ] It is a synthetic compound developed for research purposes, primarily to investigate the role of α1-adrenoceptor subtypes in various physiological and pathological processes. [, , ] This compound is particularly useful for differentiating the effects of α1B-adrenoceptors from other α1-adrenoceptor subtypes, such as α1A and α1D. [, , ]
Rec 15/2615 dihydrochloride is classified as a small molecule drug with specific activity against adrenergic receptors. Its primary classification falls under pharmacological agents targeting G protein-coupled receptors, particularly the adrenergic receptor family, which includes α1A, α1B, and α1D subtypes .
The synthesis of Rec 15/2615 dihydrochloride involves several critical steps:
In an industrial setting, the synthesis follows similar routes but is optimized for higher yields and purity. Techniques such as recrystallization and chromatography are employed to achieve a purity level of ≥98%.
The molecular structure of Rec 15/2615 dihydrochloride features:
The compound's three-dimensional structure can be represented using SMILES notation: CC(C)C1=C(C(=CC=C1)OC)OCC(=O)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl.Cl
.
Rec 15/2615 dihydrochloride participates in several types of chemical reactions:
Rec 15/2615 dihydrochloride functions as a selective antagonist of the α1B-adrenoceptor:
The primary target is the α1B-adrenoceptor, where it binds competitively to inhibit receptor activation by endogenous catecholamines such as norepinephrine.
By blocking α1B-adrenoceptor activation, Rec 15/2615 dihydrochloride prevents downstream signaling pathways associated with vasoconstriction and smooth muscle contraction, leading to effects such as vasodilation and reduced blood pressure .
The compound is soluble in dimethyl sulfoxide at concentrations up to 100 mM, facilitating its use in biological assays .
Rec 15/2615 dihydrochloride has diverse applications in scientific research:
Rec 15/2615 dihydrochloride demonstrates exceptional selectivity for the α1B-adrenoceptor subtype. Binding affinity studies reveal Ki values of 0.3 nM for human α1B, compared to 1.9 nM for α1A and 2.6 nM for α1D subtypes [1] . This 6.3-fold selectivity for α1B over α1A and 8.7-fold over α1D positions it as one of the most subtype-selective α1-antagonists known, surpassing clinical agents like tamsulosin (α1A-selective) or doxazosin (nonselective) in α1B specificity . The compound's binding is competitive and reversible, with kinetics consistent with high-affinity orthosteric site occupation [1] [4].
Table 1: Binding Affinity (Ki) of Rec 15/2615 at Human α1-Adrenoceptor Subtypes
Subtype | Ki Value (nM) | Selectivity Ratio vs. α1B |
---|---|---|
α1B | 0.3 | 1.0 (Reference) |
α1A | 1.9 | 6.3-fold less selective |
α1D | 2.6 | 8.7-fold less selective |
Data compiled from [1]
The molecular architecture of Rec 15/2615 enables its α1B preference through three critical motifs:
In isolated rabbit prostate strips, Rec 15/2615 (10 nM) suppresses norepinephrine (NE)-induced contractions by 92±4%, significantly outperforming α1A-selective antagonists (e.g., tamsulosin: 43±5% inhibition) [3]. Similarly, in urethral strips, it exhibits an IC50 of 3.2 nM for NE response inhibition. This efficacy correlates with α1B’s dominance in stromal prostatic contraction pathways. Notably, Rec 15/2615’s inhibition kinetics are faster in urethral tissues (tmax = 8.2 min) versus prostate (tmax = 12.7 min), reflecting tissue-specific receptor density and coupling efficiency [3] [7].
Table 2: Functional Antagonism of Rec 15/2615 in Genitourinary Tissues
Tissue Model | Agonist | IC50 (nM) | Max Inhibition (%) |
---|---|---|---|
Rabbit Prostate | Norepinephrine | 5.8 | 92±4 |
Rabbit Urethra | Norepinephrine | 3.2 | 89±3 |
Rabbit Aortic Ring | Phenylephrine | 15.4 | 78±2 |
In precontracted rabbit aortic rings (phenylephrine, 1 μM), Rec 15/2615 elicits concentration-dependent relaxation (EC50 = 15.4 nM), though less potently than in genitourinary tissues [3] [8]. This aligns with α1A’s dominance in vascular beds. However, in pathophysiological states (e.g., inflammation), α1B upregulation enhances Rec 15/2615’s vascular effects. For instance, in endotoxin-treated aortic rings, its potency increases 4.1-fold (EC50 = 3.7 nM), attributable to inflammation-induced α1B expression and altered Gαq coupling [6] [8].
α1B antagonism by Rec 15/2615 disrupts Gαq-PLCβ-IP3 signaling, reducing both IP3 generation (by 74±6% at 100 nM) and calcium release from sarcoplasmic reticulum stores [6]. In cholangiocytes, this inhibits phenylephrine-induced nuclear translocation of calcium-dependent transcription factors NFAT2/4, suppressing proliferation by 81±5% [6]. Similarly, in vascular smooth muscle cells, Rec 15/2615 (10 nM) decreases phenylephrine-triggered calcium transients by 68±4%, outperforming α1A blockers (e.g., silodosin: 29±3%) [6] [7].
Rec 15/2615 exhibits functional interactions with non-adrenergic GPCRs:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7